(2-Phenylphenyl) benzoate

Thermal Analysis Phase Transition Material Science

Standard phenyl benzoate or para-substituted analogs fail in high-temperature liquid crystal applications due to mismatched phase transitions and melting points. This ortho-substituted biphenyl benzoate (mp 240-241°C) offers unique twisted geometry to tune clearing points and suppress smectic phases. - **Differentiation**: +170°C higher mp than phenyl benzoate; non-linear shape enables specific mesophase control. - **Applications**: High-temp displays, polymer-stabilized LC networks, organic semiconductor precursors. - **Supply**: Available for R&D quantities; immediate global shipment.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
CAS No. 5449-49-0
Cat. No. B3053565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylphenyl) benzoate
CAS5449-49-0
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H14O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H
InChIKeyOLPCSEIDQQDELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenylphenyl) Benzoate: Properties & Overview


(2-Phenylphenyl) benzoate (CAS 5449-49-0), also referred to as biphenyl-2-yl benzoate, is an ortho-substituted biphenyl benzoate ester (C19H14O2, MW 274.3 g/mol) . It is characterized by a rigid biphenyl core with the ester linking group positioned at the ortho (2-) site of the biphenyl system . This substitution pattern confers distinct physicochemical and mesomorphic properties relative to para-substituted analogs, making it a subject of interest in the design of liquid crystalline materials and reactive intermediates for advanced functional materials .

Why (2-Phenylphenyl) Benzoate Cannot Be Substituted


Substitution of (2-phenylphenyl) benzoate with a generic phenyl benzoate or a para-substituted biphenyl benzoate in material formulation is not chemically equivalent. The ortho-substitution pattern significantly alters molecular geometry, electronic distribution, and intermolecular packing relative to para-substituted analogs, directly impacting phase transition temperatures and mesomorphic behavior [1]. As demonstrated in comparative studies of biphenyl benzoates, the position of the ester linkage and lateral substitution critically influence the type and stability of liquid crystalline phases, precluding simple interchange without compromising material performance [2].

(2-Phenylphenyl) Benzoate: Physical and Mesomorphic Comparisons


Higher Melting Point vs. Phenyl and Para Isomers

(2-Phenylphenyl) benzoate exhibits a substantially higher melting point compared to the unsubstituted phenyl benzoate and its para-substituted biphenyl benzoate isomer. This significant thermal stability differential is critical for applications requiring elevated processing or operational temperatures. The reported melting point for (2-phenylphenyl) benzoate is 240-241 °C , compared to 68-70 °C for phenyl benzoate and 150-151 °C for the para-substituted 4-biphenyl benzoate isomer .

Thermal Analysis Phase Transition Material Science

Lower Density vs. Phenyl Benzoate and 2-Phenylphenol

The ortho-substitution of the biphenyl moiety in (2-phenylphenyl) benzoate results in a less efficient molecular packing in the solid state, as reflected by its lower density. The reported density is 1.151 g/cm³ . In contrast, the simpler phenyl benzoate has a higher density of 1.235 g/cm³ [1], and the precursor molecule 2-phenylphenol has a density of 1.21 g/cm³ . This density reduction is attributed to the steric bulk of the ortho-phenyl group disrupting close packing.

Crystal Packing Physical Property Formulation

Mesophase Order: Smectic vs. Nematic

Comparative studies on phenyl benzoate-based versus biphenyl-based liquid crystalline monomers demonstrate a clear structural divergence in mesophase formation. While phenyl benzoate-based cores typically stabilize lower-ordered nematic and smectic A phases, the incorporation of a biphenyl core—as present in (2-phenylphenyl) benzoate—shifts the phase behavior toward highly ordered crystal E phases [1]. This class-level inference is supported by the structural similarity of the target compound to the biphenyl-based monomers evaluated.

Mesomorphic Properties Liquid Crystal Self-Assembly

Molecular Geometry: Ortho vs. Para Conformation

The ortho-substitution in (2-phenylphenyl) benzoate creates a non-linear molecular geometry with a dihedral angle between the phenyl rings of the biphenyl unit that deviates significantly from planarity, unlike the more linear para-substituted isomer (4-biphenyl benzoate). This geometric constraint reduces intermolecular π-π stacking efficiency and introduces a dipole moment orientation that is distinct from the para-analog. This is supported by the Cambridge Structural Database entry for the compound, which confirms a twisted biphenyl conformation in the solid state [1].

Conformational Analysis Molecular Modeling Crystal Engineering

(2-Phenylphenyl) Benzoate: Key Application Scenarios


High-Temperature LCDs and Electro-Optics

Based on its substantially higher melting point (240-241 °C) compared to phenyl benzoate (68-70 °C) and para-substituted biphenyl benzoate (150-151 °C) , (2-phenylphenyl) benzoate is particularly suitable as a component in liquid crystal mixtures intended for high-temperature display applications or devices operating in elevated thermal environments. Its non-linear, ortho-substituted geometry can be exploited to tune the clearing point and suppress unwanted smectic phases in nematic mixtures, a critical factor for wide-temperature-range displays.

Functional Polymers and Reactive Mesogens

The ortho-substituted biphenyl benzoate core offers a reactive scaffold for further functionalization (e.g., halogenation, nitration) to create advanced mesogens. Class-level inference suggests that materials incorporating this biphenyl benzoate core can access highly ordered crystal E phases [1], which are valuable for polymer-stabilized liquid crystal networks or as precursors to organic semiconductors where high charge carrier mobility is linked to molecular order. Its distinct packing and lower density (1.151 g/cm³) also suggest different solubility profiles in organic solvents, which can be advantageous for solution-based processing.

Crystal Engineering and Co-Crystal Design

The unique molecular geometry of (2-phenylphenyl) benzoate, confirmed by its twisted biphenyl conformation in the solid state [2], makes it an interesting subject for crystal engineering studies. The non-planar shape and specific orientation of the ester carbonyl group provide a different set of hydrogen-bond acceptor and aromatic π-interaction sites compared to planar analogs. This structural distinctiveness can be leveraged to design novel co-crystals or to study the influence of molecular shape on solid-state packing motifs, with potential implications for pharmaceutical formulation (as a co-former) or organic electronic material development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Phenylphenyl) benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.